N-(4-Chloro-3-iodophenyl)formamide N-(4-Chloro-3-iodophenyl)formamide
Brand Name: Vulcanchem
CAS No.: 647025-64-7
VCID: VC16907538
InChI: InChI=1S/C7H5ClINO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-4H,(H,10,11)
SMILES:
Molecular Formula: C7H5ClINO
Molecular Weight: 281.48 g/mol

N-(4-Chloro-3-iodophenyl)formamide

CAS No.: 647025-64-7

Cat. No.: VC16907538

Molecular Formula: C7H5ClINO

Molecular Weight: 281.48 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Chloro-3-iodophenyl)formamide - 647025-64-7

Specification

CAS No. 647025-64-7
Molecular Formula C7H5ClINO
Molecular Weight 281.48 g/mol
IUPAC Name N-(4-chloro-3-iodophenyl)formamide
Standard InChI InChI=1S/C7H5ClINO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-4H,(H,10,11)
Standard InChI Key RVPSYADKCFKPER-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1NC=O)I)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of N-(4-Chloro-3-iodophenyl)formamide combines a phenyl ring with two halogens (chlorine and iodine) and a formamide functional group. The iodine atom’s large atomic radius introduces steric hindrance, while its polarizability enhances the compound’s reactivity in electrophilic substitution reactions . The chlorine substituent, being electronegative, directs further substitution to specific positions on the aromatic ring.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC7H5ClINO\text{C}_7\text{H}_5\text{ClINO}
Molecular Weight (g/mol)281.48
Halogen SubstituentsCl (4-position), I (3-position)
Functional GroupFormamide (-NHCHO)
Calculated logP*~2.8 (estimated via analogy)

*Estimated using fragment-based methods for halogenated aromatics .

The compound’s solubility is likely limited in polar solvents due to its hydrophobic aromatic core but may dissolve in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Stability under ambient conditions depends on protection from light, as iodine-containing compounds are prone to photodecomposition .

Synthetic Pathways and Optimization

Synthesis of N-(4-Chloro-3-iodophenyl)formamide can be inferred from analogous methodologies for halogenated aryl amides. A plausible route involves formylation of 4-chloro-3-iodoaniline, leveraging reagents such as formic acid or acetic-formic anhydride.

Direct Formylation of 4-Chloro-3-iodoaniline

Reaction Scheme:

4-Chloro-3-iodoaniline+HCOOHΔN-(4-Chloro-3-iodophenyl)formamide+H2O\text{4-Chloro-3-iodoaniline} + \text{HCOOH} \xrightarrow{\Delta} \text{N-(4-Chloro-3-iodophenyl)formamide} + \text{H}_2\text{O}

This method, while straightforward, may require elevated temperatures (80–100°C) and extended reaction times (12–24 hours) . Catalytic amounts of sulfuric acid could enhance the reaction rate.

Acyl Chloride Intermediate Route

An alternative approach involves generating an acyl chloride intermediate:

  • Chlorination: Treat 4-chloro-3-iodobenzoic acid with oxalyl chloride ((COCl)2\text{(COCl)}_2) and DMF as a catalyst to form 4-chloro-3-iodobenzoyl chloride .

  • Aminolysis: React the acyl chloride with ammonium hydroxide to yield the formamide.

Key Conditions:

  • Solvent: Dichloromethane or THF.

  • Temperature: 0–25°C to minimize side reactions.

  • Yield: Estimated 70–85% based on analogous syntheses .

Table 2: Comparison of Synthetic Methods

MethodAdvantagesLimitations
Direct FormylationSingle-step, minimal reagentsModerate yields (~60%)
Acyl Chloride RouteHigher purity, scalableMulti-step, solvent-intensive

Applications in Medicinal Chemistry and Materials Science

While no direct studies on N-(4-Chloro-3-iodophenyl)formamide’s bioactivity exist, its structural features align with pharmacophores in CNS-targeting compounds. For instance, amidinohydrazones with halogenated aryl groups exhibit agonist activity at RXFP3/4 receptors, suggesting potential neurological applications . The iodine atom’s radio-opacity also positions the compound as a candidate for radiopharmaceutical development.

Role in Drug Discovery

  • RXFP3/4 Agonists: Halogenated aromatics are critical in optimizing blood-brain barrier permeability and receptor affinity . The compound’s logP (~2.8) aligns with CNS drug guidelines (logP 2–4) .

  • Antimicrobial Agents: Chlorine and iodine substituents enhance antimicrobial efficacy by disrupting bacterial membranes .

Materials Science Applications

  • Liquid Crystals: Iodine’s polarizability aids in mesophase stabilization, useful in display technologies .

  • Polymer Additives: Halogenated aromatics act as flame retardants by scavenging free radicals during combustion.

Comparative Analysis with Structural Analogs

N-(4-Chloro-3-iodophenyl)formamide’s uniqueness arises from its dual halogen substitution. The table below contrasts it with related compounds:

Table 3: Structural and Functional Comparison

CompoundSubstituentsKey Differences
N-(4-Bromo-3-iodophenyl)formamideBr instead of ClAltered reactivity in Suzuki couplings
N-(4-Iodophenyl)formamideNo Cl substituentReduced steric hindrance
4-ChloroanilineNo formamide groupBasic amine, prone to oxidation

The iodine atom’s presence facilitates cross-coupling reactions (e.g., Ullmann, Sonogashira), enabling diversification into complex architectures .

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